
N-Hydroxyphenetidine
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Description
N-Hydroxyphenetidine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxicological Studies
N-Hydroxyphenetidine is primarily studied for its role in the hemotoxic effects associated with phenacetin use. Research indicates that it is responsible for inducing hemolytic anemia and methemoglobinemia through direct actions on erythrocytes.
Case Study: Hemolytic Anemia Induction
A study conducted on rats demonstrated that this compound exhibited significant hemolytic activity compared to its parent compound, phenacetin, and p-phenetidine. The study measured the survival of 51Cr-labeled erythrocytes, revealing that this compound caused a concentration-dependent reduction in erythrocyte survival, confirming its potency as a hemolytic agent .
Table 1: Hemolytic Activity of Compounds
Compound | Hemolytic Activity (Erythrocyte Survival) |
---|---|
This compound | High |
Phenacetin | Low |
p-Phenetidine | Low |
Drug Metabolism Research
This compound serves as an important model for studying drug metabolism and the formation of reactive metabolites. Its formation during the metabolic clearance of phenacetin highlights the significance of arylhydroxylamines in drug-induced toxicity.
Mechanism of Action
The metabolic pathway involves the conversion of phenacetin to p-phenetidine, subsequently leading to the formation of this compound. This process is influenced by acetylation and deacetylation reactions, which can alter the toxicity profile of phenacetin .
Potential Therapeutic Applications
While primarily known for its toxicological implications, there is emerging interest in exploring this compound's potential therapeutic applications. Its bioactive properties may be harnessed in developing new drugs or as a scaffold for synthesizing novel compounds.
Research Directions
Recent studies have suggested that compounds similar to this compound could possess anticancer properties due to their ability to induce apoptosis in cancer cells . Further research is needed to explore these avenues thoroughly.
Properties
CAS No. |
38246-95-6 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-3-7(9-10)4-6-8/h3-6,9-10H,2H2,1H3 |
InChI Key |
BZMRNEWNOBBZCH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NO |
Canonical SMILES |
CCOC1=CC=C(C=C1)NO |
Key on ui other cas no. |
38246-95-6 |
Synonyms |
N-hydroxyphenetidine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.